molecular formula C21H19ClN2O5 B12466675 2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12466675
M. Wt: 414.8 g/mol
InChI Key: YYOKJSLUEYABRU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a methylphenyl group.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride and pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-Methylbenzaldehyde derivatives: These compounds share the methylphenyl group but differ in other functional groups.

    4-Chlorobenzoyl chloride derivatives: These compounds share the chlorophenyl group but have different substituents on the pyrrolidine ring.

The uniqueness of this compound lies in its specific arrangement of these groups, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19ClN2O5/c1-13-2-4-14(5-3-13)18(25)12-29-21(28)16-10-19(26)24(11-16)23-20(27)15-6-8-17(22)9-7-15/h2-9,16H,10-12H2,1H3,(H,23,27)

InChI Key

YYOKJSLUEYABRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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